1-(4-Chlorophenyl)-2-methoxyethanone
Overview
Description
1-(4-Chlorophenyl)-2-methoxyethanone, also known as 4-chloro-2-methoxyphenyl acetone, is a colorless and volatile organic compound. It is a highly versatile molecule with a variety of applications in organic synthesis, pharmaceuticals, and other scientific fields. It is a versatile reagent for organic synthesis, and has been used in a variety of synthetic pathways to produce a variety of compounds. This compound has also been used as an intermediate in the synthesis of a variety of pharmaceuticals.
Scientific Research Applications
Biochemistry and Enzymology
Researchers have utilized similar compounds to explore binding affinities between drugs and their target proteins. In the case of 1-(4-Chlorophenyl)-2-methoxyethanone, it could facilitate studies on enzyme and protein structure and functionality .
Organic Synthesis
1-(4-Chlorophenyl)-2-methoxyethanone serves as a versatile intermediate in organic synthesis. Its reactivity allows for the construction of more complex molecules through various reactions, such as Claisen-Schmidt condensation or cyclization .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Among the QoIs, it lies within the strobilurin chemical class .
Pharmacokinetics
Related compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Related compounds such as pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
Related compounds such as pyraclostrobin have been widely used throughout the united states, especially in the upper midwest .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-2-methoxyethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVRECUTZCVSSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312443 | |
Record name | 1-(4-chlorophenyl)-2-methoxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30780-45-1 | |
Record name | NSC254961 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-chlorophenyl)-2-methoxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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